BenchChemオンラインストアへようこそ!

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

Avacopan Synthesis Chiral Resolution Process Chemistry

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is a chiral piperidine derivative that serves as a penultimate intermediate in the synthesis of Avacopan, a complement C5a receptor antagonist approved for ANCA-associated vasculitis. The compound features a specific cis (2R,3S) configuration, a Boc-protected aniline, and an ethyl ester, making it a critical stereochemical control point in the drug's manufacturing process.

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 1231732-20-9
Cat. No. B2750309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate
CAS1231732-20-9
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1
InChIKeyLHPXBYPQNSPNGL-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate (CAS 1231732-20-9)


(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is a chiral piperidine derivative that serves as a penultimate intermediate in the synthesis of Avacopan, a complement C5a receptor antagonist approved for ANCA-associated vasculitis [1]. The compound features a specific cis (2R,3S) configuration, a Boc-protected aniline, and an ethyl ester, making it a critical stereochemical control point in the drug's manufacturing process [1].

Why Stereochemical Substitution Fails for Avacopan Intermediate CAS 1231732-20-9


In the synthesis of chiral active pharmaceutical ingredients (APIs), the stereochemistry of intermediates is a primary driver of final drug purity and process efficiency. Generic substitution of this specific (2R,3S)-isomer with its (2S,3R)-enantiomer or a racemic mixture is not feasible, as the undesired isomer is a manufacturing impurity that must be rigorously controlled and recycled, adding significant cost [1]. Furthermore, traditional chemical resolution methods for this intermediate are documented to proceed with a critically low yield of only 20.2%, making the choice of manufacturing route a decisive factor in the overall cost of goods for Avacopan [1].

Quantitative Performance Differentiation of (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate


Enzymatic vs. Classical Resolution Yield of the Desired (2R,3S)-Isomer

A novel enzymatic kinetic resolution process using imine reductase (IRED) enzymes was developed to overcome the severely low yield of the prior art classical resolution. The prior method, using L-DTTA salt formation, provides the desired (2R,3S)-isomer in an overall yield of only 20.2% [1]. The new IRED-based process is disclosed to provide the identical (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate in 'high enantiomeric purity and high yield', representing a fundamental improvement in process efficiency and procurement value [1].

Avacopan Synthesis Chiral Resolution Process Chemistry

Enantiomeric Purity Requirement and Isomer Recycling

The undesired (2S,3R)-enantiomer, referred to as 'Compound 5-ML', is a manufacturing impurity that must be physically separated from the desired (2R,3S)-isomer [1]. Unlike a process using a racemic mixture, procurement of the pre-resolved (2R,3S)-isomer eliminates the need for a complex recycling loop where the (2S,3R)-isomer is chlorinated to 'Compound 4-Cl', dehydrochlorinated to an enamine 'Compound 5A', and then hydrogenated back to racemic 'Compound 4' for re-resolution [2]. The explicit multi-step recycling sequence underlines the absolute requirement for the specific stereoisomer and quantifies the operational burden avoided by its direct procurement.

Stereochemical Purity Manufacturing Impurity Control Avacopan

Procurement of the (2R,3S)-Isomer as a Definitive Drug Intermediate

The (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is specifically designated as 'Compound 5' in the patent literature and is the direct precursor to Avacopan [1]. Its structure is unequivocally identified as the final intermediate before further elaboration to the API. In contrast, the racemic mixture 'Compound 4' and the (2S,3R)-isomer 'Compound 5-ML' are upstream materials or waste byproducts that cannot be directly used in the final drug synthesis step [1]. This establishes a clear hierarchy where the (2R,3S)-isomer is the final, value-added intermediate, and any other stereochemical variant is a less advanced material.

Pharmaceutical Intermediate Supply Chain Integrity Regulatory Compliance

Procurement-Driven Application Scenarios for (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate


Cost-Effective Commercial Manufacturing of Avacopan

Pharmaceutical manufacturers seeking to produce Avacopan API can directly source this (2R,3S)-intermediate to bypass the low-yielding L-DTTA resolution process, which is documented with only a 20.2% yield. This directly addresses the cost-of-goods challenge highlighted in the literature, as the kinetic resolution method associated with this intermediate's production is designed for a 'high yield' and can be 'efficiently used in high-scale' [1].

Late-Stage Purity Control in Generic Drug Development

Generic drug developers working on Avacopan can use pre-resolved (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate to de-risk their synthetic process. As the undesired (2S,3R)-isomer is a known and tightly controlled manufacturing impurity requiring a complex 3-step recycling loop, starting with the correct single isomer ensures a simpler impurity profile and reduces the analytical and regulatory burden associated with proving control over stereoisomeric contaminants [2].

Accelerated Process Development for C5aR Antagonist Analogs

Medicinal chemistry teams synthesizing back-up compounds or analogs of Avacopan can utilize this intermediate as a strategic chiral building block. By procuring the key (2R,3S)-cis-piperidine scaffold, researchers can avoid investing resources in developing a chiral resolution step for each new analog, thereby accelerating SAR studies and lead optimization for novel complement C5a receptor antagonists.

Quote Request

Request a Quote for (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.